molecular formula C20H17ClO6 B3585486 [3-(4-Chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl] ethyl carbonate

[3-(4-Chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl] ethyl carbonate

Cat. No.: B3585486
M. Wt: 388.8 g/mol
InChI Key: IMHMCPWTLYNEKD-UHFFFAOYSA-N
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Description

[3-(4-Chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl] ethyl carbonate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique chemical structure, which includes a chromen-4-one core substituted with a chloro-dimethylphenoxy group and an ethyl carbonate moiety

Preparation Methods

The synthesis of [3-(4-Chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl] ethyl carbonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.

    Introduction of the Chloro-Dimethylphenoxy Group: The chloro-dimethylphenoxy group can be introduced via a nucleophilic substitution reaction using 4-chloro-3,5-dimethylphenol and a suitable leaving group on the chromen-4-one core.

    Ethyl Carbonate Formation: The final step involves the reaction of the intermediate compound with ethyl chloroformate under basic conditions to form the ethyl carbonate moiety.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

[3-(4-Chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl] ethyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chloro group in the phenoxy moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The ethyl carbonate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate in the synthesis of various organic molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and receptor binding.

    Medicine: Preliminary studies suggest that the compound may possess pharmacological properties, making it a candidate for drug development and therapeutic applications.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(4-Chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl] ethyl carbonate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activity.

Comparison with Similar Compounds

[3-(4-Chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl] ethyl carbonate can be compared with other chromen-4-one derivatives and phenoxy compounds. Similar compounds include:

    [3-(4-Chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl] methyl carbonate: Differing by the presence of a methyl group instead of an ethyl group in the carbonate moiety.

    [3-(4-Chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl] propyl carbonate: Differing by the presence of a propyl group instead of an ethyl group in the carbonate moiety.

    [3-(4-Chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl] butyl carbonate: Differing by the presence of a butyl group instead of an ethyl group in the carbonate moiety.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl carbonate moiety, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[3-(4-chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl] ethyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO6/c1-4-24-20(23)27-13-5-6-15-16(9-13)25-10-17(19(15)22)26-14-7-11(2)18(21)12(3)8-14/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHMCPWTLYNEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC(=C(C(=C3)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(4-Chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl] ethyl carbonate
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